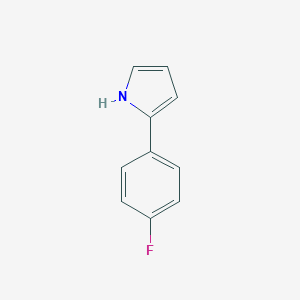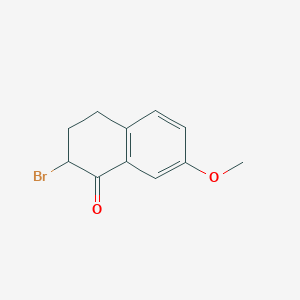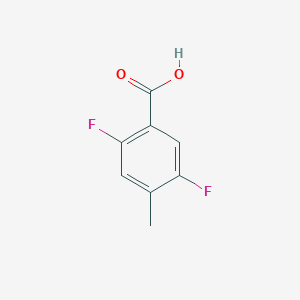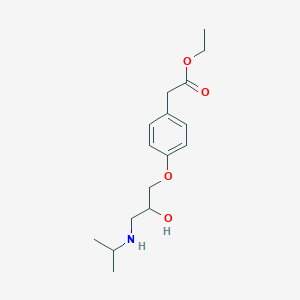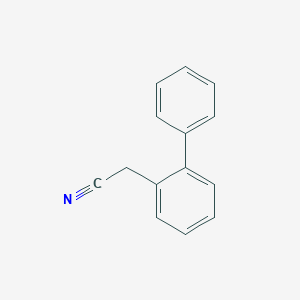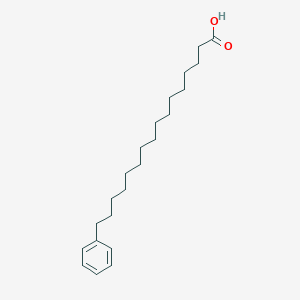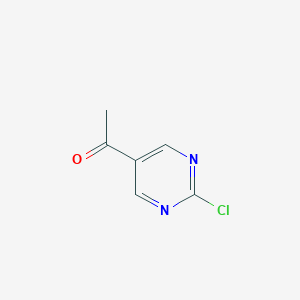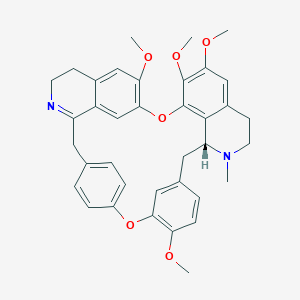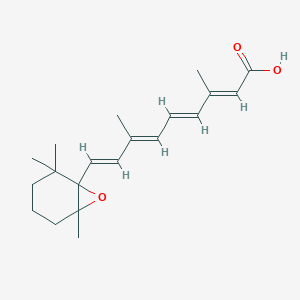
Cassiachromone
説明
Cassiachromone is a member of chromones and is a natural product found in Senna didymobotrya, Senna multijuga, and other organisms .
Synthesis Analysis
A novel one-pot synthesis of flavones, which includes Cassiachromone, has been described. This process involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
The molecular formula of Cassiachromone is C13H12O4 .Chemical Reactions Analysis
The most applied method for the synthesis of flavones and aurones, including Cassiachromone, is based on the oxidative cyclization of o-hydroxychalcones .科学的研究の応用
Synthesis of Flavones
Cassiachromone, as a member of the flavonoid family, plays a crucial role in the synthesis of flavones. Researchers have developed one-pot synthesis methods for functionalized flavones, which are significant due to their biological activities . The synthetic chemistry involves ortho-acylation of phenols followed by cyclodehydrogenation, providing access to diversified flavones.
Nutraceutical Benefits
Chromones, including Cassiachromone, are known for their nutritional benefits. They are common ingredients in a healthy human diet and have been associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. Their role in alleviating allergies, reducing oxidative damage, and treating neurological disorders has been established through various studies .
将来の方向性
作用機序
Target of Action
Cassiachromone, a naturally occurring phenolic compound , is associated with a variety of biological activities. . These activities suggest that the compound may interact with a range of molecular targets involved in oxidative stress, microbial growth, cancer progression, and inflammation.
Mode of Action
Given its association with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities , it can be inferred that Cassiachromone may interact with its targets to modulate these biological processes. For instance, as an antioxidant, it may neutralize harmful free radicals, thereby preventing cellular damage. As an antimicrobial agent, it may inhibit the growth of bacteria or fungi. In the context of cancer, it may interfere with the proliferation of cancer cells. As an anti-inflammatory agent, it may reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Biochemical Pathways
Based on its known biological activities, it can be speculated that cassiachromone may influence pathways related to oxidative stress, microbial metabolism, cell proliferation, and inflammation .
Pharmacokinetics
Information on the pharmacokinetics of Cassiachromone, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that cassiachromone is a yellow crystal that is stable at room temperature but decomposes under high temperature or light conditions . It is soluble in most organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Cassiachromone’s action are likely to be diverse, given its multiple biological activities. As an antioxidant, it may protect cells from oxidative damage. As an antimicrobial agent, it may inhibit the growth of harmful microorganisms. As an anticancer agent, it may suppress the proliferation of cancer cells. As an anti-inflammatory agent, it may alleviate inflammation by reducing the production of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of Cassiachromone may be influenced by various environmental factors. For instance, its stability may be compromised under high temperature or light conditions . Furthermore, its solubility in different solvents may affect its bioavailability and, consequently, its efficacy . More research is needed to fully understand the influence of environmental factors on the action of Cassiachromone.
特性
IUPAC Name |
7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXDPKFRCHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183152 | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cassiachromone | |
CAS RN |
28955-30-8 | |
| Record name | 5-Acetonyl-7-hydroxy-2-methylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28955-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



